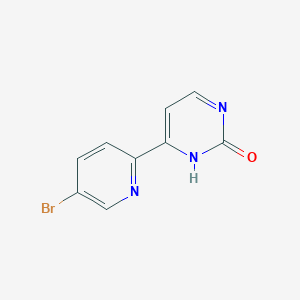

6-(5-Bromopyridin-2-yl)-1H-pyrimidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a similar compound, “6-[(5-Bromopyridin-2-yl)iminomethyl]phenol”, has been reported. It was synthesized and characterized by elemental analyses, FT-IR, UV–Vis and 1H-NMR spectroscopy, and X-ray single crystal diffraction .Molecular Structure Analysis

The molecular structure of the compound “6-[(5-Bromopyridin-2-yl)iminomethyl]phenol” was analyzed using X-ray single crystal diffraction. In the gas phase, four isomers were found for the title compound . Another compound, “(5-bromopyrid-2-yl)methanol”, has a molecular formula of C6H6BrNO, an average mass of 188.022 Da, and a Monoisotopic mass of 186.963272 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(5-bromopyrid-2-yl)methanol”, include a density of 1.7±0.1 g/cm3, a boiling point of 267.1±25.0 °C at 760 mmHg, and a flash point of 115.4±23.2 °C . Another compound, “2-(5-bromopyridin-2-yl)acetic acid”, has a melting point of 120-123℃ .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

In synthetic chemistry, 6-(5-Bromopyridin-2-yl)-1H-pyrimidin-2-one serves as a pivotal intermediate for constructing complex molecules. Ahmad et al. (2017) described its use in a palladium-catalyzed Suzuki cross-coupling reaction, leading to the synthesis of novel pyridine derivatives. These compounds were studied for their potential as chiral dopants for liquid crystals, showcasing the compound's role in developing materials with specific optical properties (Ahmad et al., 2017).

Molecular Biology Applications

From a molecular biology perspective, base analogues like this compound have been explored for their mutagenic effects. Freese (1959) investigated the mutagenic impact of various purine and pyrimidine analogues on T4 phages, highlighting the compound's potential in genetic studies to understand mutation mechanisms (Freese, 1959).

Antiviral Activity

Research into the antiviral properties of pyrimidine analogues has shown significant findings. For instance, Bergstrom et al. (1984) evaluated the antiviral activity of C-5 substituted tubercidin analogues, including 5-bromo variants, against RNA and DNA viruses. Such studies reveal the potential of this compound derivatives in developing new antiviral agents (Bergstrom et al., 1984).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-(5-bromopyridin-2-yl)-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-6-1-2-7(12-5-6)8-3-4-11-9(14)13-8/h1-5H,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRDICSVIVEJRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=CC=NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid](/img/structure/B2712940.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2712944.png)

![N-Cyclopentyl-4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2712946.png)

![3-[(4-fluorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2712949.png)

![(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride](/img/structure/B2712950.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2712952.png)

![N-(2,3-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2712955.png)

![Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2712957.png)